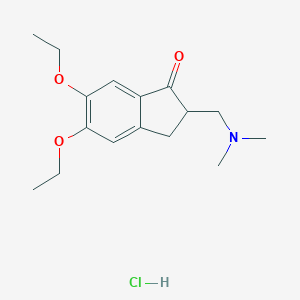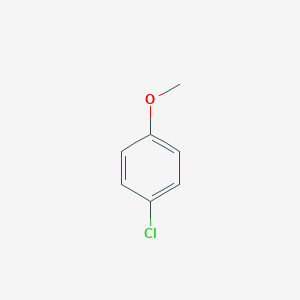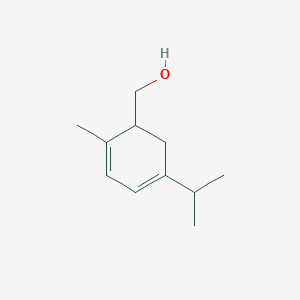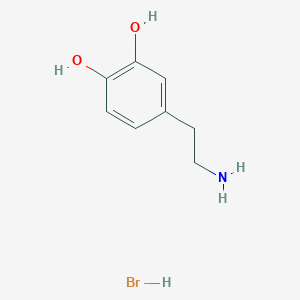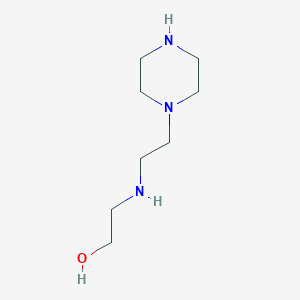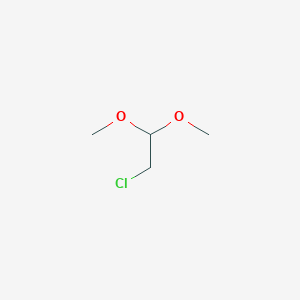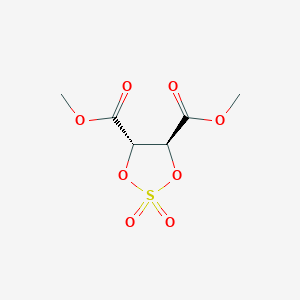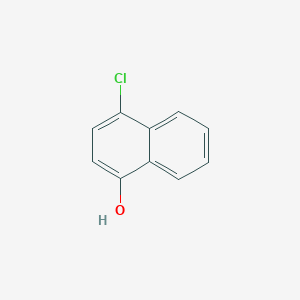
4-Chloro-1-naphtol
Vue d'ensemble
Description
4-Chloro-1-naphthol is a chemical compound with the molecular formula C10H7ClO. It is a chlorinated derivative of naphthol and is primarily used as a chromogenic substrate in biochemical assays. The compound is known for its ability to produce a blue or blue-purple precipitate when it reacts with peroxidase enzymes, making it useful in various detection methods such as Western blotting and immunohistochemistry .
Applications De Recherche Scientifique
4-Chloro-1-naphthol is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and assays.
Biology: Employed in Western blotting and immunohistochemistry for the detection of proteins and other biomolecules.
Medicine: Utilized in diagnostic assays to detect specific enzymes or antibodies.
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-1-naphthol is horseradish peroxidase (HRP) . HRP is an enzyme that is commonly used in biological research applications due to its ability to catalyze the oxidation of a wide variety of organic compounds.
Mode of Action
4-Chloro-1-naphthol interacts with HRP in a reaction that results in a colored precipitate . This reaction is utilized in colorimetric detection and visualization of proteins in procedures such as Western blotting .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Chloro-1-naphthol involves the conversion of this compound to a purple-colored precipitate by enzymes such as HRP . This reaction is part of the broader peroxidase-catalyzed oxidation pathway, which plays a crucial role in various biological processes, including signal transduction and cell differentiation.
Result of Action
The result of 4-Chloro-1-naphthol’s action is the formation of a visually detectable precipitate . This precipitate is used to visualize protein bands in Western blotting and staining polyvinylidene fluoride (PVDF) membrane . The color change provides a convenient means of tracking the presence and location of specific proteins, aiding in the identification and analysis of these molecules.
Action Environment
The action of 4-Chloro-1-naphthol can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is typically stored at 2-8°C to maintain its reactivity . Additionally, the presence of other substances in the reaction environment, such as methanol and hydrogen peroxide, can influence the efficiency of the colorimetric reaction .
Analyse Biochimique
Biochemical Properties
4-Chloro-1-naphthol serves as a substrate for horseradish peroxidase . When this product reacts with horseradish peroxidase, a blue-purple precipitate is formed . This reaction is easily controllable and is commonly used for colorimetric detection and visualization of proteins in western blotting .
Cellular Effects
The cellular effects of 4-Chloro-1-naphthol are primarily observed in its role as a substrate for horseradish peroxidase. The reaction between 4-Chloro-1-naphthol and horseradish peroxidase is used to visualize protein-peroxidase conjugates in western blotting . The resulting blue-purple precipitate allows for the detection and localization of specific proteins within the cell .
Molecular Mechanism
The molecular mechanism of 4-Chloro-1-naphthol involves its interaction with horseradish peroxidase. As a substrate for this enzyme, 4-Chloro-1-naphthol is converted into a colored product that can be visually detected . This reaction is an essential part of the detection process in western blotting, allowing for the identification of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1-naphthol can be observed over time. The color development in the reaction between 4-Chloro-1-naphthol and horseradish peroxidase can be stopped by extensive washing with water . This allows for control over the duration of the reaction and the intensity of the color produced.
Metabolic Pathways
4-Chloro-1-naphthol is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is primarily used in biochemical research, particularly in the detection of proteins.
Transport and Distribution
The transport and distribution of 4-Chloro-1-naphthol within cells and tissues are largely dependent on its role as a substrate for horseradish peroxidase. In the context of western blotting, it is applied externally to the membrane and does not need to be transported or distributed within cells .
Subcellular Localization
The subcellular localization of 4-Chloro-1-naphthol is not applicable in the traditional sense, as it is not a component of cellular structures or processes. Instead, it is used externally in laboratory procedures such as western blotting to visualize proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-1-naphthol can be synthesized through the chlorination of 1-naphthol. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position of the naphthol ring .
Industrial Production Methods: In industrial settings, the production of 4-Chloro-1-naphthol involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 4-chloro-1-naphthalenol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-chloro-1-naphthalenol.
Substitution: Various substituted naphthols depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-Bromo-1-naphthol: Similar in structure but contains a bromine atom instead of chlorine.
1-Naphthol: The parent compound without any halogen substitution.
2-Chloro-1-naphthol: Chlorinated at the 2-position instead of the 4-position.
Uniqueness: 4-Chloro-1-naphthol is unique due to its specific reactivity with peroxidase enzymes, which makes it particularly useful in chromogenic detection methods. Its ability to produce a distinct blue or blue-purple precipitate sets it apart from other similar compounds .
Propriétés
IUPAC Name |
4-chloronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSPDZAGCBEQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060536 | |
| Record name | 1-Naphthalenol, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Chloro-1-naphthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11612 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0001 [mmHg] | |
| Record name | 4-Chloro-1-naphthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11612 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
604-44-4 | |
| Record name | 4-Chloro-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLORO-1-NAPHTHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenol, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenol, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-1-naphthol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4NNY2FQ2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Chloro-1-naphthol function in enzymatic assays?
A1: 4-Chloro-1-naphthol acts as a chromogenic substrate for horseradish peroxidase (HRP) [, , , ].
Q2: What happens when 4-Chloro-1-naphthol interacts with HRP?
A2: HRP, in the presence of hydrogen peroxide (H2O2), catalyzes the oxidation of 4-Chloro-1-naphthol [, ]. This reaction produces an insoluble, colored precipitate, benzo-4-chlorocyclohexadienone [, ].
Q3: What are the downstream effects of this precipitation reaction?
A3: The insoluble precipitate serves as a detectable signal in various applications:
- Immunohistochemistry: It enables visualization of antibody-antigen interactions [, , , ].
- Immunoassays: It facilitates the detection of target analytes by causing a measurable change in optical density, fluorescence, or electrochemical properties [, , , , , , , , ].
Q4: What is the molecular formula and weight of 4-Chloro-1-naphthol?
A4: Its molecular formula is C10H7ClO, and its molecular weight is 178.62 g/mol.
Q5: Is 4-Chloro-1-naphthol compatible with osmium fixation in electron microscopy?
A5: Yes, a specific protocol using 4-Chloro-1-naphthol as the substrate allows for successful immunoperoxidase staining in osmium-fixed tissues for electron microscopy [].
Q6: How is 4-Chloro-1-naphthol used in the detection of Bordetella pertussis?
A6: In a colony blot enzyme-linked immunosorbent assay, 4-Chloro-1-naphthol, along with peroxidase-conjugated antibodies, helps visualize B. pertussis colonies by forming blue dots on the filter [].
Q7: Can 4-Chloro-1-naphthol be used to detect Spiroplasma citri?
A7: Yes, a dot-immunobinding assay using 4-Chloro-1-naphthol as a substrate allows for the rapid detection of S. citri in various samples [].
Q8: Have there been computational studies on 4-Chloro-1-naphthol?
A8: Yes, Density Functional Theory (DFT) calculations have been used to determine the energies of 4-Chloro-1-naphthol tautomers and their hydrogen affinities, providing insights into its reactivity and dehalogenation mechanisms [].
Q9: How does the presence of a hydroxyl group influence the reactivity of 4-Chloro-1-naphthol?
A9: The hydroxyl group at the 1-position enables tautomerization to a reactive enone intermediate, facilitating hydrodehalogenation in the presence of hydrogen-donating solvents [].
Q10: What analytical techniques utilize 4-Chloro-1-naphthol?
A10: 4-Chloro-1-naphthol is primarily used in:
- Immunohistochemistry: For visualizing antibody-antigen interactions at the cellular level [, , , ].
- Immunoassays: Various formats like ELISA, Western blot, and dot-blot assays employ 4-Chloro-1-naphthol for signal generation [, , , , , , , ].
- Electrochemical detection: 4-Chloro-1-naphthol precipitation can be coupled with electrochemical techniques like differential pulse voltammetry (DPV) and quartz crystal microbalance (QCM) for sensitive detection [, , ].
- Surface Plasmon Resonance (SPR): 4-Chloro-1-naphthol precipitation-enhanced SPR allows for sensitive and specific detection of target analytes [].
Q11: What are the advantages of using 4-Chloro-1-naphthol in these techniques?
A11: * Sensitivity: The precipitation reaction amplifies the signal, enabling the detection of minute amounts of target molecules [, ].* Simplicity: The assay protocols are relatively straightforward and easy to implement [, ].* Cost-effectiveness: 4-Chloro-1-naphthol is a relatively inexpensive reagent [].
Q12: What is the solubility of 4-Chloro-1-naphthol?
A12: 4-Chloro-1-naphthol is sparingly soluble in water but soluble in organic solvents [].
Q13: What are some alternatives to 4-Chloro-1-naphthol as a chromogenic substrate for HRP?
A13: Other common HRP substrates include:
- 3,3'-Diaminobenzidine (DAB): Produces a brown precipitate [, ].
- Tetramethylbenzidine (TMB): Produces a blue product that turns yellow upon acidification [].
- Chemiluminescent substrates like luminol: Produce light upon oxidation, offering higher sensitivity [, ].
Q14: What factors might influence the choice of one substrate over another?
A14: Key considerations include:
- Sensitivity required: Chemiluminescent substrates offer the highest sensitivity, while chromogenic substrates vary in their detection limits [, ].
- Application: Some substrates are better suited for specific applications like immunohistochemistry or Western blotting [, ].
- Desired color for visualization: DAB (brown), TMB (blue/yellow), and 4-Chloro-1-naphthol (blue/purple) provide different color options [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

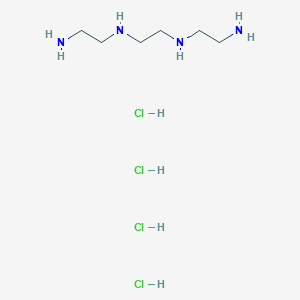
![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-](/img/structure/B146256.png)

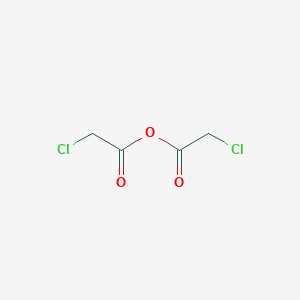
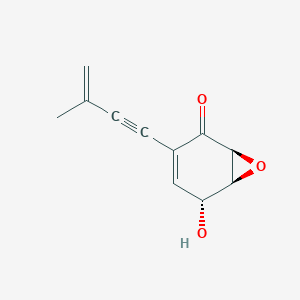
![11H-Benzo[a]fluoren-11-one](/img/structure/B146267.png)
